Cas no 2387569-16-4 ((S)-3-Methoxyazepane hydrochloride)

(S)-3-Methoxyazepane hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (S)-3-Methoxyazepane hydrochloride
- 2387569-16-4
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- Inchi: 1S/C7H15NO.ClH/c1-9-7-4-2-3-5-8-6-7;/h7-8H,2-6H2,1H3;1H/t7-;/m0./s1
- InChI Key: VMXQAPPEMPGBCX-FJXQXJEOSA-N
- SMILES: Cl.O(C)[C@@H]1CNCCCC1
Computed Properties
- Exact Mass: 165.0920418g/mol
- Monoisotopic Mass: 165.0920418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 75.3
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.3Ų
(S)-3-Methoxyazepane hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWP708-1-5.0g |
(3S)-3-methoxyazepane;hydrochloride |
2387569-16-4 | 95% | 5.0g |
¥14580.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWP708-1-100.0mg |
(3S)-3-methoxyazepane;hydrochloride |
2387569-16-4 | 95% | 100.0mg |
¥1219.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWP708-1-250.0mg |
(3S)-3-methoxyazepane;hydrochloride |
2387569-16-4 | 95% | 250.0mg |
¥1944.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWP708-1-1.0g |
(3S)-3-methoxyazepane;hydrochloride |
2387569-16-4 | 95% | 1.0g |
¥4860.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWP708-1-500.0mg |
(3S)-3-methoxyazepane;hydrochloride |
2387569-16-4 | 95% | 500.0mg |
¥3240.0000 | 2024-08-03 |
(S)-3-Methoxyazepane hydrochloride Related Literature
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Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
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Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
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Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
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J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
Additional information on (S)-3-Methoxyazepane hydrochloride
(S)-3-Methoxyazepane hydrochloride and Its Significance in Modern Chemical Biology
(S)-3-Methoxyazepane hydrochloride, with the CAS number 2387569-16-4, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This zwitterionic derivative of azepane features a chiral center, making it a valuable scaffold for the development of enantiomerically pure drugs. The compound's unique structural properties have positioned it as a subject of extensive investigation in various therapeutic areas, particularly in the quest for novel pharmacological agents.
The3-methoxyazepane moiety is a key structural feature that contributes to the compound's biological activity. The methoxy group introduces a polar character, enhancing solubility and interaction with biological targets. Meanwhile, the azepane ring system provides a rigid framework that can be modified to optimize binding affinity and selectivity. These characteristics make(S)-3-methoxyazepane hydrochloride an attractive candidate for further exploration in drug discovery.
In recent years, there has been growing interest in the development of chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. The stereochemistry of(S)-3-methoxyazepane hydrochloride is particularly relevant in this context. Studies have demonstrated that the (S)-enantiomer exhibits enhanced biological activity in certain assays, underscoring the importance of enantioselective drug design.
One of the most compelling applications of(S)-3-methoxyazepane hydrochloride is in the field of central nervous system (CNS) drug development. The compound's ability to cross the blood-brain barrier and interact with neurotransmitter receptors has made it a promising candidate for treating neurological disorders. Recent preclinical studies have shown that derivatives of this compound exhibit potential in modulating neuronal activity, offering new insights into therapeutic strategies for conditions such as depression and anxiety.
Thehydrochloride salt form of this compound enhances its stability and bioavailability, making it more suitable for pharmaceutical formulations. This salt form also improves solubility, which is crucial for drug delivery systems. The combination of these properties makes(S)-3-methoxyazepane hydrochloride an excellent candidate for further clinical development.
Another area where(S)-3-methoxyazepane hydrochloride has shown promise is in oncology research. Preliminary studies indicate that certain derivatives of this compound can inhibit the growth of cancer cells by interfering with key signaling pathways involved in tumor progression. The chiral center and methoxy group play critical roles in modulating these interactions, suggesting that further optimization could lead to highly effective anticancer agents.
The synthesis of(S)-3-methoxyazepane hydrochloride presents unique challenges due to its chiral nature. Advanced synthetic methodologies, such as asymmetric hydrogenation and enzymatic resolution, have been employed to achieve high enantiomeric purity. These techniques are essential for ensuring that the final product exhibits the desired biological activity without unwanted side effects from its racemic counterpart.
In conclusion, (S)-3-Methoxyazepane hydrochloride (CAS no 2387569-16-4) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features, combined with its chiral properties, make it an attractive scaffold for developing novel therapeutic agents. Ongoing research continues to uncover new applications for this compound, particularly in CNS disorders and oncology. As our understanding of its pharmacological properties grows, so too does its promise as a cornerstone in future drug development efforts.
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